molecular formula C20H31N4O17P B1211131 CMP-N-glycoloyl-beta-neuraminic acid

CMP-N-glycoloyl-beta-neuraminic acid

Cat. No. B1211131
M. Wt: 630.5 g/mol
InChI Key: HOEWKBQADMRCLO-UIUGZIMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMP-N-glycoloyl-beta-neuraminic acid is a CMP-N-acyl-beta-neuraminic acid in which the N-acyl group is glycoloyl. It has a role as a mouse metabolite. It is a conjugate acid of a CMP-N-glycoloyl-beta-neuraminate(2-).

Scientific Research Applications

1. Comparative Study of Biosynthesis and Utilization in Rat and Mouse Liver

CMP-N-glycoloyl-beta-neuraminic acid (Neu5Gc) is predominantly found in mouse and rat liver glycoconjugates. Comparative research on these two species highlighted significant differences in Neu5Gc biosynthesis and utilization. This study revealed insights into the regulation of Neu5Gc biosynthesis and the role of CMP-glycosides in this process (Lepers et al., 1990).

2. Neu5Gc in Human Tumors

Despite its absence in normal human tissues, Neu5Gc has been reported in the glycoconjugates of many human tumors. This research reviewed the presence of Neu5Gc in human neoplasias and discussed its potential clinical applications in the diagnosis and treatment of cancers such as breast cancer and melanoma (Malykh et al., 2001).

3. Utilization in Recombinant CMP-Sialic Acid Synthetase

A study on recombinant CMP-sialic acid synthetase from Neisseria meningitidis showed its ability to use both N-acetyl-neuraminic acid and N-glycolyl-neuraminic acid as substrates. This research has implications for the one-reactor synthesis of sialylated lactose derivatives (Gilbert et al., 1997).

4. Sialylation of Glycoprotein Oligosaccharides

Sialic acids, including Neu5Gc, play a critical role in the sialylation of glycoproteins and glycolipids. Research into the donor specificity of human β-d-galactoside sialyltransferases for CMP-sialic acids, including Neu5Gc, can lead to a better understanding of sialic acid biology and the development of new therapeutic targets (Noel et al., 2017).

5. Absence of Neu5Gc in Humans

Studies have shown that humans lack Neu5Gc due to an inactivating mutation in the gene encoding CMP-NeuAc hydroxylase. This research provides insight into why Neu5Gc is not detectable in humans, unlike in most other mammals (Irie et al., 1998).

properties

Product Name

CMP-N-glycoloyl-beta-neuraminic acid

Molecular Formula

C20H31N4O17P

Molecular Weight

630.5 g/mol

IUPAC Name

(2R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35)/t7-,8+,9+,12+,13+,14+,15+,16+,17+,20+/m0/s1

InChI Key

HOEWKBQADMRCLO-UIUGZIMDSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O

synonyms

CMP-N-glycolylneuraminic acid
CMP-Neu5Gc
cytidine monophosphate-N-glycoloylneuraminic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CMP-N-glycoloyl-beta-neuraminic acid
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CMP-N-glycoloyl-beta-neuraminic acid
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Reactant of Route 5
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Reactant of Route 6
CMP-N-glycoloyl-beta-neuraminic acid

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